3-(Hydrazinylmethyl)-6-methylpyridazine
Description
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(6-methylpyridazin-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N4/c1-5-2-3-6(4-8-7)10-9-5/h2-3,8H,4,7H2,1H3 |
InChI Key |
BMNAQPNYXUNQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-6-methylpyridazine typically involves the reaction of 6-methylpyridazine-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison of 3-(Hydrazinylmethyl)-6-methylpyridazine with structurally related compounds:
Structural and Functional Group Comparisons
Physicochemical Properties
- Hydrazinyl Derivatives : Polar due to –NH–NH₂, leading to higher solubility in polar solvents compared to halogenated or aryl analogs.
- Halogenated Derivatives : Higher molecular weight and lipophilicity (e.g., 3-(4-bromophenyl)-6-methylpyridazine, LogP ~2.96) enhance membrane permeability .
Key Research Findings
Synthetic Versatility : The hydrazinyl group in this compound enables further functionalization (e.g., condensation with carbonyl compounds to form hydrazones) .
Comparative Reactivity : Hydrazinyl derivatives are more reactive toward electrophiles than halogenated analogs, facilitating diverse downstream applications .
Biological Activity
3-(Hydrazinylmethyl)-6-methylpyridazine is a pyridazine derivative characterized by a hydrazinylmethyl group at the 3-position and a methyl group at the 6-position. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 150.18 g/mol. The compound features a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary studies suggest that the hydrazinylmethyl group may enhance the anticancer properties of pyridazine derivatives. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. The hydrazine moiety is known to participate in redox reactions, which may play a role in its biological efficacy.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that pyridazine derivatives exhibited high activity against Bacillus cereus and Candida albicans, indicating that structural modifications can enhance their antimicrobial properties .
- Anticancer Research : In vitro studies on similar compounds revealed that they could significantly inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further exploration of this compound in oncology.
- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 3-(Hydrazinylmethyl)-6-methylpyridazine, and how can reaction conditions be standardized for reproducibility?
Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions, including coupling, substitution, and purification steps. For example, analogous compounds like 3-Chloro-6-hydrazinopyridazine are synthesized using reagents such as 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCD·HCl) in dichloromethane (DCM) at 20°C for 16 hours . Key steps include:
- Reagent Selection : Hydrazine derivatives require controlled pH and temperature to avoid side reactions.
- Purification : Column chromatography (e.g., silica gel) or recrystallization (ethanol) is critical for isolating high-purity products .
- Validation : Monitor reactions via TLC or HPLC to confirm intermediate formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Answer:
- NMR : Use - and -NMR to confirm hydrazinylmethyl (-NH-NH) and methyl (-CH) substituents. For example, the hydrazine proton resonates at δ 2.5–4.0 ppm in DMSO-d .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of pyridazine rings.
- IR : Detect N-H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm) .
Advanced Research Questions
Q. What computational methods are recommended for predicting the reactivity and stability of this compound in novel reaction environments?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For instance, ICReDD employs reaction path searches based on quantum calculations to optimize experimental conditions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DCM or ethanol) to predict solubility and aggregation behavior.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP enzyme interactions using descriptors like TPSA and LogP .
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives, such as conflicting enzyme inhibition results?
Answer:
- Experimental Replication : Standardize assay protocols (e.g., enzyme concentration, incubation time) across labs.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., methyl vs. hydrazinyl groups may alter binding to targets like kinases or neurotransmitter receptors .
- Meta-Analysis : Use databases (e.g., PubChem) to aggregate bioactivity data and identify outliers due to impurities or assay variability .
Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under oxidative stress?
Answer:
- LC-MS/MS : Identify degradation products (e.g., hydrazine cleavage fragments) with tandem MS.
- Electron Paramagnetic Resonance (EPR) : Detect free radicals generated during oxidation.
- Surface-Enhanced Raman Spectroscopy (SERS) : Monitor real-time degradation on catalytic surfaces, as applied in indoor surface chemistry studies .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields when scaling up this compound synthesis?
Answer:
- Process Intensification : Use flow chemistry to maintain consistent temperature and mixing in large batches.
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura couplings, as seen in related triazolopyridazine syntheses .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables like solvent ratio and reaction time .
Q. What strategies mitigate hydrazine-related toxicity risks during the synthesis and handling of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
